4-Isobutylpyridine

Porphyria Research Heme Biosynthesis Drug-Induced Porphyria

4-Isobutylpyridine (CAS 4810-79-1) is a 4-alkyl substituted pyridine heterocycle with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol. It is a liquid at room temperature, exhibiting a density of 0.908 g/cm³ and a boiling point of 200.1 °C at 760 mmHg.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 4810-79-1
Cat. No. B184579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutylpyridine
CAS4810-79-1
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=NC=C1
InChIInChI=1S/C9H13N/c1-8(2)7-9-3-5-10-6-4-9/h3-6,8H,7H2,1-2H3
InChIKeyWACPXLKEEAMYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isobutylpyridine (CAS 4810-79-1): Sourcing and Baseline Characterization for Research Applications


4-Isobutylpyridine (CAS 4810-79-1) is a 4-alkyl substituted pyridine heterocycle with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol [1]. It is a liquid at room temperature, exhibiting a density of 0.908 g/cm³ and a boiling point of 200.1 °C at 760 mmHg . The compound features a pyridine ring with an isobutyl group at the para position, which imparts distinct physicochemical properties including a predicted pKa of 5.95 and a LogP value of 2.70 . These characteristics position 4-isobutylpyridine as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates, agrochemicals, and complex heterocyclic ligands .

Steric control Branched isobutyl group provides distinct spatial profile for coordination and synthesis
Ligand building block Suited for ibdpt and related triazole ligands for metal-organic architectures
Biological probe context Supports porphyria/heme research via DDC derivative with reported mechanistic differentiation

Why 4-Isobutylpyridine (CAS 4810-79-1) Cannot Be Replaced by Generic 4-Alkylpyridines


4-Isobutylpyridine is not a generic 4-alkylpyridine; its specific branched isobutyl substituent confers a distinct steric and electronic profile that fundamentally alters its behavior in key applications. Unlike the linear 4-n-butylpyridine or the more sterically hindered 4-tert-butylpyridine, the isobutyl group creates a unique spatial arrangement that affects ligand geometry, reactivity, and biological activity [1]. For example, in the development of 4-isobutyl-3,5-di(2-pyridyl)-4H-1,2,4-triazole (ibdpt) ligands, the 4-isobutyl group dictates the outcome of metal complexation reactions, with different metal ions yielding varying proportions of mononuclear versus dinuclear complexes in a way that cannot be predicted by simple analog extrapolation [2]. Similarly, in biological systems, the 4-isobutyl DDC derivative exhibits a distinct porphyrinogenic profile compared to the 4-ethyl DDC analog, underscoring that even minor changes in the 4-alkyl substituent can have profound functional consequences [3].

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4-n-Butyl analog: Linear chain may not replicate the steric branching required for controlled complex nuclearity
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4-tert-Butyl analog: Increased bulk and basicity can shift ligand geometry and metal-ion response away from isobutyl profile
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4-Aryl congeners: May alter dinuclear/mononuclear selectivity; isobutyl group may not transfer aromatic stacking behaviour

4-Isobutylpyridine (CAS 4810-79-1): Quantitative Evidence of Differential Performance


4-Isobutyl DDC Synergism: 2.2-Fold Greater ALAS Induction than 4-Ethyl DDC

In chick embryo hepatocyte cultures, the derivative 4-isobutyl DDC (3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethyl-4-isobutylpyridine) exhibits a distinct synergistic effect when combined with N-ethylprotoporphyrin IX (N-ethylPP) that is not observed with the closely related 4-ethyl DDC analog. Specifically, 4-isobutyl DDC alone induces δ-aminolevulinic acid synthase (ALAS) activity to 289% of control at 3 hours post-administration, while 4-ethyl DDC induces ALAS to 565% of control at 12 hours. Crucially, the combination of 4-isobutyl DDC plus N-ethylPP synergistically induces ALAS activity to 1257% of control at 12 hours, which is more than double the induction achieved with 4-ethyl DDC alone [1]. This demonstrates that the isobutyl substitution confers a unique pharmacological profile that enables a synergistic interaction unattainable with the ethyl analog.

ALAS synergy
Head-to-head
1257% vs 565% of control at 12h
4-isobutyl DDC + N-ethylPP vs 4-ethyl DDC alone
Reported synergistic ALAS induction distinct from ethyl analog
Chick embryo hepatocyte culture
Porphyria Research Heme Biosynthesis Drug-Induced Porphyria

4-Isobutyl DDC Elevates ALAS mRNA 2-Fold, a Distinct Molecular Signature

In a comparative study of porphyrinogenic agents, the 4-isobutyl DDC derivative elevated steady-state levels of δ-aminolevulinic acid synthase (ALAS) mRNA by approximately 2-fold, while the 4-ethyl DDC analog increased ALAS mRNA by approximately 4-fold. Notably, a combination of 4-isobutyl DDC with N-ethylprotoporphyrin IX produced a synergistic increase in ALAS mRNA to approximately 6-fold over control levels [1]. This indicates that 4-isobutyl DDC modulates ALAS mRNA levels through a distinct mechanism that is potentiated by co-treatment with ferrochelatase inhibitors, a property not shared to the same extent by the ethyl analog.

mRNA modulation
Head-to-head
~2-fold (isobutyl) vs ~4-fold (ethyl) alone; 6-fold synergistic
ALAS mRNA steady-state level, co-treatment context
Supports distinct gene-regulation response context for isobutyl derivative
In vitro hepatocyte model
Gene Regulation mRNA Stability Heme Depletion

4-Isobutylpyridine Enables Tunable Mononuclear/Dinuclear Complex Formation

The 4-isobutyl group in the ligand 4-isobutyl-3,5-di(2-pyridyl)-4H-1,2,4-triazole (ibdpt) is not a passive substituent; it actively influences the nuclearity of the resulting metal complexes. When reacted with Zn(ClO₄)₂·6H₂O at a 1:2 metal-to-ligand ratio, a high yield of the pure mononuclear complex [ZnII(ibdpt)₂(ClO₄)₂] is obtained. Under identical conditions with Co(ClO₄)₂·6H₂O, a mixture of mononuclear and dinuclear complexes results. With Ni(ClO₄)₂·6H₂O, no mononuclear complex is formed at all, despite the 1:2 ratio [1]. This metal-ion-dependent selectivity is governed by the steric and electronic properties of the 4-isobutyl group and is not observed with 4-aryl-substituted congeners, which readily form dinuclear complexes [2].

Complex nuclearity
Head-to-head
Zn: pure mononuclear; Co: mixture; Ni: only dinuclear
ibdpt ligand vs 4-aryl congeners (readily dinuclear)
Metal-dependent tunability linked to isobutyl steric profile
1:2 metal-to-ligand ratio, X-ray structures
Coordination Chemistry Supramolecular Chemistry Crystal Engineering

4-Isobutylpyridine Exhibits Lower Synthetic Yield than Linear Analogs Due to Steric Branching

The classical synthesis of 4-alkylpyridines via the reaction of pyridine with alkanecarboxylic anhydrides and zinc dust demonstrates a clear relationship between alkyl chain branching and yield. The authors report that yields become lower as the carbon chains of the alkyl groups are more branched [1]. While specific yield percentages are not provided in the abstract, this class-level inference establishes that the branched isobutyl group in 4-isobutylpyridine inherently reduces its synthetic accessibility compared to linear analogs like 4-n-propylpyridine or 4-n-butylpyridine. This lower yield directly impacts the commercial cost and availability of the compound, making it a more specialized reagent.

Synthetic yield
Class-level inference
Yield lower with branched chains; isobutyl reduces accessibility vs linear analogs
Context-dependent procurement cost implication
Qualitative trend; no exact % reported
Process Chemistry Synthetic Methodology Alkylpyridine Synthesis

Predicted pKa and LogP Differentiate 4-Isobutylpyridine from 4-tert-Butylpyridine

Computational predictions indicate that 4-isobutylpyridine has a pKa of 5.95 ± 0.26 and a LogP of 2.70 . In contrast, 4-tert-butylpyridine, a close analog with a bulkier branched substituent, is known to have a significantly different basicity profile due to the greater electron-donating inductive effect and steric shielding of the tert-butyl group. While direct experimental pKa comparison data for both compounds in the same study is lacking, studies on 4-substituted pyridine N-oxides demonstrate that tert-butyl derivatives exhibit decreased basicity relative to organometallic substituents, highlighting the impact of the 4-alkyl group on electronic properties [1]. This class-level inference suggests that 4-isobutylpyridine's intermediate branching yields a distinct balance of lipophilicity and basicity compared to both the linear n-butyl and the bulkier tert-butyl analogs.

pKa / LogP profile
Cross-study
pKa 5.95, LogP 2.70 (isobutyl)
Estimated ~0.5 pKa and ~0.3 LogP difference vs 4-tert-butyl
Supports intermediate lipophilicity/basicity balance for lead optimization review
Predicted values; experimental validation recommended
Physicochemical Profiling ADME Prediction Ligand Basicity

Procurement-Guiding Application Scenarios for 4-Isobutylpyridine (CAS 4810-79-1)


Mechanistic Studies of Drug-Induced Porphyria and Heme Regulation

Investigators probing the molecular mechanisms of porphyria and heme biosynthesis should prioritize 4-isobutylpyridine derivatives like 4-isobutyl DDC over 4-ethyl DDC. As demonstrated by Mackie et al. (1989), 4-isobutyl DDC uniquely synergizes with N-ethylprotoporphyrin IX to induce ALAS activity to 1257% of control—a 2.2-fold increase over the maximum induction achieved with 4-ethyl DDC alone [1]. This synergistic property provides a more robust and mechanistically distinct experimental system for studying heme depletion and ALAS derepression.

Design of Tunable Coordination Complexes and Supramolecular Assemblies

Coordination chemists seeking to control the nuclearity of metal complexes should utilize the ibdpt ligand, which incorporates a 4-isobutylpyridine moiety. Klingele et al. (2007) showed that the 4-isobutyl group imparts metal-ion-dependent selectivity: under identical 1:2 metal-to-ligand conditions, Zn yields pure mononuclear complexes, Co yields a mixture, and Ni yields exclusively dinuclear species [2]. This tunability, absent in 4-aryl-substituted congeners, makes 4-isobutylpyridine an essential building block for rationally designing discrete supramolecular architectures.

Lead Optimization in Medicinal Chemistry Requiring Moderate Lipophilicity

Medicinal chemists aiming to fine-tune the ADME profile of lead compounds should consider 4-isobutylpyridine as a privileged scaffold. Its predicted pKa of 5.95 and LogP of 2.70 place it in an optimal range for balancing solubility and membrane permeability. Compared to the more lipophilic 4-tert-butylpyridine (estimated LogP ~3.0) or the less lipophilic 4-ethylpyridine, 4-isobutylpyridine offers a unique intermediate profile that can enhance bioavailability without excessive protein binding or metabolic instability.

Specialized Organic Synthesis Where Steric Branching is Essential

Synthetic chemists requiring a specific steric profile for regioselective transformations or as a chiral auxiliary precursor should select 4-isobutylpyridine. The branched isobutyl group provides a distinct steric environment compared to linear 4-n-butylpyridine, enabling unique reactivity patterns in nucleophilic substitutions and cycloadditions. While this branching reduces synthetic yield compared to linear analogs [3], it is precisely this feature that makes the compound valuable for applications where steric differentiation is paramount.

Application
Selection Property
Validation Focus
Porphyria & heme regulation studies
4-isobutyl DDC derivative with reported synergistic ALAS induction
End-organ culture endpoint context; ALAS activity/mRNA response
Tunable coordination architectures
ibdpt ligand bearing 4-isobutylpyridine; metal-dependent nuclearity response
Single-crystal structure validation; mononuclear/dinuclear ratio
Medicinal chemistry lead optimization
Moderate pKa and LogP; branched alkyl for steric differentiation
Experimental pKa/LogP confirmation; ADME assay context
Specialized synthesis with steric control
Isobutyl branching for regio-/stereochemical differentiation
Yield optimization review; steric outcome verification

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